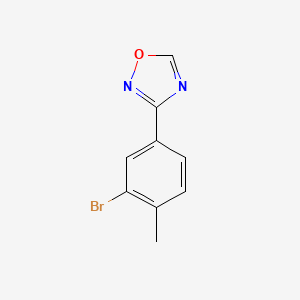
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride, also known as 3-PPA HCl, is an organic compound commonly used in laboratory research. It is a white crystalline solid with a molecular weight of 183.64 g/mol and a melting point of 110-112 °C. 3-PPA HCl is a versatile compound with a wide range of applications in organic synthesis, biochemical research, and pharmaceutical development.
科学研究应用
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is widely used in scientific research due to its versatile properties. It can be used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as an inhibitor in pharmaceutical development. In organic synthesis, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be used to synthesize a variety of compounds, including polymers, polysaccharides, and other organic molecules. In biochemical research, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be used as a catalyst in the synthesis of peptides and proteins. In pharmaceutical development, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be used as an inhibitor of enzymes involved in drug metabolism.
作用机制
The mechanism of action of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is not fully understood. However, it is believed to involve the inhibition of enzymes involved in drug metabolism. Specifically, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is thought to inhibit the enzyme CYP2D6, which is responsible for metabolizing many drugs. This inhibition of CYP2D6 can lead to increased concentrations of drugs in the body, which can cause adverse effects.
Biochemical and Physiological Effects
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl has been shown to inhibit the enzyme CYP2D6, which is responsible for metabolizing many drugs. This inhibition of CYP2D6 can lead to increased concentrations of drugs in the body, which can cause adverse effects. In addition, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. This inhibition of COX-2 can lead to decreased inflammation and pain.
实验室实验的优点和局限性
The use of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and can be used in a variety of applications. In addition, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl is relatively stable and has a low toxicity. However, there are some limitations associated with the use of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl. For example, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can inhibit the enzyme CYP2D6, which can lead to increased concentrations of drugs in the body. In addition, 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can inhibit the enzyme COX-2, which can lead to decreased inflammation and pain.
未来方向
The use of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl in laboratory experiments has a variety of potential future directions. One potential direction is the development of new methods to synthesize 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl. In addition, further research could be conducted to better understand the mechanism of action of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl and its effects on enzymes involved in drug metabolism and inflammation. Finally, research could be conducted to explore the potential therapeutic applications of 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl in the treatment of various diseases.
合成方法
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl can be synthesized through a variety of methods. One common method involves the reaction of 5-chloro-1-methylpyrazole with propionic acid in the presence of anhydrous sodium acetate. This reaction yields 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl as a white crystalline solid with a yield of approximately 70%. Other methods have been developed to synthesize 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride HCl, such as the reaction of 5-chloro-1-methylpyrazole with ethyl propionate in the presence of anhydrous sodium acetate and the reaction of 5-chloro-1-methylpyrazole with propionic anhydride in the presence of anhydrous sodium acetate.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride involves the reaction of 1H-pyrazole-5-carboxylic acid with 3-bromopropanoic acid followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "1H-pyrazole-5-carboxylic acid", "3-bromopropanoic acid", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 g) and 3-bromopropanoic acid (1.2 g) in ethanol (20 mL) and add sodium hydroxide (0.5 g).", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and add water (20 mL).", "Step 4: Adjust the pH to 2-3 using hydrochloric acid.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in hydrochloric acid (10 mL) and heat at reflux for 1 hour.", "Step 9: Cool the mixture and filter the product.", "Step 10: Wash the product with water and dry under vacuum to obtain 3-(1H-pyrazol-5-yl)propanoic acid hydrochloride as a white solid." ] } | |
CAS 编号 |
2708287-63-0 |
产品名称 |
3-(1H-pyrazol-5-yl)propanoic acid hydrochloride |
分子式 |
C6H9ClN2O2 |
分子量 |
176.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



